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Abstract

This document provides a detailed protocol for the chemical synthesis of 16,17-
Dihydroheronamide C, an analog of the natural product Heronamide C. Heronamides are a
family of macrolactams that have garnered significant interest due to their unique biological
activities, including potent antifungal properties.[1] 16,17-Dihydroheronamide C was designed
as a molecular probe to investigate the mode of action of Heronamide C.[2][3][4][5] The
synthesis is based on a highly modular strategy, allowing for the convergent assembly of
complex fragments.[2][3][5] This protocol outlines the key reaction steps, reagents, and
conditions required to successfully synthesize this compound, providing a valuable resource for
researchers in medicinal chemistry and natural product synthesis.

Introduction

Heronamides are a class of 20-membered polyene macrolactams isolated from marine-derived
Streptomyces species.[6][7] Heronamide C, in particular, has demonstrated interesting
biological activity, including a non-cytotoxic, reversible effect on mammalian cell morphology
and potent antifungal activity.[6] Understanding the structure-activity relationship and the
molecular targets of these compounds is crucial for their development as potential therapeutic
agents.
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To aid in these investigations, synthetic analogs such as 16,17-Dihydroheronamide C have
been designed and synthesized.[2][3][4][5] The saturation of the C16-C17 double bond in this
analog helps to elucidate the role of the polyene chain in the biological activity of the parent
compound.[2][3][5] The synthesis of 16,17-Dihydroheronamide C is achieved through a
convergent strategy, which involves the preparation of two key fragments, a C1-C13 unit and a
C14-C27 unit, followed by their coupling and subsequent macrolactamization.[3]

Synthesis Workflow

The overall synthetic strategy for 16,17-Dihydroheronamide C is depicted in the following
workflow diagram.

Click to download full resolution via product page

Caption: Synthetic workflow for 16,17-Dihydroheronamide C.

Experimental Protocols

The synthesis of 16,17-Dihydroheronamide C can be divided into three main stages: the
synthesis of the C1-C13 fragment, the synthesis of the C14-C27 fragment, and the final
assembly through fragment coupling and macrolactamization.

Synthesis of the C14-C27 Fragment (10)

A key step in the synthesis of the C14-C27 fragment is a regio- and chemoselective
borylcupration/protonation of a dienyne to produce a triene.[3]
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1. Borylcupration/Protonation of Dienyne:

e The reaction proceeds to produce the corresponding triene in high yield (86%).[3] This step
is crucial for establishing the correct stereochemistry and functionality of the fragment.

2. lodination, Deprotection, and Protection:
e The resulting triene undergoes iodination.

e This is followed by the deprotection of the Teoc (2,2,2-trichloroethoxycarbonyl) group and
subsequent protection with an Fmoc (fluorenylmethyloxycarbonyl) group.[3]

e This three-step sequence yields the C14-C27 fragment (10) with a reported yield of 35%.[3]

Final Assembly: Stille Coupling, Deprotection,
Macrolactamization, and Deprotection

The final steps involve the coupling of the two fragments and the formation of the macrolactam

ring.
1. Stille Coupling:

e The C1-C13 fragment (9) and the C14-C27 fragment (10) are coupled using Stille coupling
conditions.[3]

2. Deprotection and Macrolactamization:

e The coupled product undergoes simultaneous deprotection of the Fm (fluorenylmethyl) and
Fmoc groups.

e The resulting amino acid is then subjected to macrolactamization to form the 20-membered
ring.

3. TES Deprotection:

e The final step is the deprotection of the TES (triethylsilyl) ethers to yield 16,17-
Dihydroheronamide C (8).[3]
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e This four-step final assembly sequence is reported to have an overall yield of 18%.[3]

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic sequences.

Step Product Yield (%)

Borylcupration/Protonation Triene Intermediate (25) 86

lodination, Teoc deprotection,
] C14-C27 Fragment (10) 35 (3 steps)
Fmoc protection

Stille coupling, Deprotection, ] )
o 16,17-Dihydroheronamide C
Macrolactamization, TES ®) 18 (4 steps)

deprotection

Conclusion

This application note provides a concise overview and protocol for the synthesis of 16,17-
Dihydroheronamide C. The modular and convergent synthetic strategy allows for the efficient
construction of this complex macrolactam. The procedures and data presented here are
intended to serve as a valuable resource for researchers engaged in the synthesis of
heronamide analogs and the study of their biological functions. The development of this
synthetic route has been instrumental in confirming the proposed structures of heronamides
and has provided access to valuable molecular probes for biological studies.[1][8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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